6-Iodo-4-methoxy-2,2'-bipyridine
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Overview
Description
6-Iodo-4-methoxy-2,2’-bipyridine is an organic compound with the molecular formula C11H9IN2O and a molecular weight of 312.11 g/mol It is a derivative of bipyridine, featuring an iodine atom at the 6-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4-methoxy-2,2’-bipyridine typically involves the iodination of 4-methoxy-2,2’-bipyridine. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium . The reaction is carried out under controlled temperature and pH conditions to ensure selective iodination at the desired position.
Industrial Production Methods
While specific industrial production methods for 6-Iodo-4-methoxy-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-4-methoxy-2,2’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex bipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bipyridines, while coupling reactions can produce extended bipyridine systems with additional functional groups.
Scientific Research Applications
6-Iodo-4-methoxy-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Iodo-4-methoxy-2,2’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications . The molecular targets and pathways involved would vary based on the specific metal and the nature of the complex formed.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2,2’-bipyridine: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
6-Iodo-2,2’-bipyridine: Lacks the methoxy group, which can influence its electronic properties and reactivity.
4-Nitro-2,2’-bipyridine: Contains a nitro group instead of a methoxy group, leading to different chemical behavior and applications.
Uniqueness
6-Iodo-4-methoxy-2,2’-bipyridine is unique due to the presence of both the iodine and methoxy substituents, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable ligand in coordination chemistry .
Biological Activity
Introduction
6-Iodo-4-methoxy-2,2'-bipyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing various research findings, case studies, and data tables to provide a comprehensive overview.
Structure and Composition
This compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₁H₈N₂O |
Molecular Weight | 220.19 g/mol |
IUPAC Name | This compound |
SMILES | CCOC1=NC(=C(C=N1)I)C=C2C=CC=N2 |
This compound features a bipyridine structure with an iodine atom and a methoxy group that contribute to its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Data
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15.62 | 31.25 |
Escherichia coli | 31.25 | 62.50 |
Pseudomonas aeruginosa | 62.50 | 125.00 |
These results indicate that the compound displays varying degrees of bactericidal activity, with lower MIC values suggesting higher potency against specific strains.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Inhibition of Enzymatic Activity : The compound may interact with key enzymes in bacterial metabolism.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to penetrate bacterial membranes, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : The bipyridine structure may mimic nucleobases, interfering with DNA replication.
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various bipyridine derivatives, including this compound. The compound was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 3.91 µg/mL, outperforming traditional antibiotics like nitrofurantoin and ampicillin .
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assessments were conducted using human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that this compound exhibited selective cytotoxicity at concentrations above 10 µM, suggesting potential as an anticancer agent .
Properties
CAS No. |
205052-94-4 |
---|---|
Molecular Formula |
C11H9IN2O |
Molecular Weight |
312.11 g/mol |
IUPAC Name |
2-iodo-4-methoxy-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H9IN2O/c1-15-8-6-10(14-11(12)7-8)9-4-2-3-5-13-9/h2-7H,1H3 |
InChI Key |
SBTZWWMXVLIIQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)I)C2=CC=CC=N2 |
Origin of Product |
United States |
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